molecular formula C26H31N5O3S B2866009 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one CAS No. 913505-75-6

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one

Cat. No.: B2866009
CAS No.: 913505-75-6
M. Wt: 493.63
InChI Key: LDOXXOFJPHIIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one features a piperazine core substituted at the 4-position with a 2-methoxyphenyl group. This piperazine moiety is linked via an ethanone bridge to a quinazolin-2-ylsulfanyl group, which is further modified at the 4-position of the quinazoline ring by an oxolane (tetrahydrofuran) methylamino substituent.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c1-33-23-11-5-4-10-22(23)30-12-14-31(15-13-30)24(32)18-35-26-28-21-9-3-2-8-20(21)25(29-26)27-17-19-7-6-16-34-19/h2-5,8-11,19H,6-7,12-18H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOXXOFJPHIIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one involves multiple steps, each requiring precise reaction conditions and reagents. The general synthetic route can be outlined as follows:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one involves its interaction with molecular targets such as alpha1-adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to the relaxation of smooth muscles in blood vessels and the lower urinary tract . This action is mediated through the blockade of adrenergic signaling pathways, which are involved in the contraction of smooth muscles .

Comparison with Similar Compounds

Structural Analogues of Piperazine Derivatives

Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in receptor binding. Below is a comparative analysis of the target compound with key structural analogs:

Table 1: Structural and Functional Comparison
Compound Name/Structure Piperazine Substituent Linked Group/Core Key Pharmacological Activity Reference
Target Compound 2-Methoxyphenyl Quinazolinylsulfanyl + oxolane Hypothesized CNS/kinase inhibition
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 4-Fluorobenzyl 2-Chlorophenyl ethanone Unspecified (likely antipsychotic)
1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone linked to pyrimidinyl triazole 4-Aminophenyl Pyrimidinyl triazole Anticancer/kinase inhibition
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas) 2-Methoxyphenyl Naphthyloxy-propan-2-ol CNS agents (α1-adrenergic/dopamine)
1-Acetyl-4-(4-((2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine Dioxolane + dichlorophenyl Imidazole Antifungal (ketoconazole analog)

Key Findings and Differentiation

Piperazine Substituents
  • 2-Methoxyphenyl vs. 4-Fluorobenzyl/4-Aminophenyl: The 2-methoxyphenyl group (target compound) is associated with CNS activity, as seen in Avishot/Flivas, which target adrenergic/dopaminergic receptors . In contrast, 4-fluorobenzyl () may enhance metabolic stability, while 4-aminophenyl () could facilitate kinase interactions.
Linker and Functional Groups
  • Ethanone Bridge + Sulfanyl Group: The sulfanyl (thioether) linkage in the target compound may improve membrane permeability compared to ether or amine linkers in analogs (e.g., ’s naphthyloxy-propan-2-ol). The quinazoline core, unlike pyrimidine () or imidazole (), is associated with kinase inhibition (e.g., EGFR) or dihydrofolate reductase binding.
Oxolane (Tetrahydrofuran) Modification
  • The oxolane methylamino group on the quinazoline ring may enhance solubility compared to lipophilic dichlorophenyl groups (). This could translate to better oral bioavailability in the target compound compared to antifungal dioxolane derivatives.

Pharmacological Implications

  • However, the quinazoline sulfanyl group may redirect activity toward kinase pathways .
  • Antifungal Potential: Unlike ’s imidazole-dioxolane derivatives (ketoconazole analogs), the target compound lacks triazole/imidazole motifs critical for CYP51 inhibition, making antifungal activity unlikely .
  • Anticancer/Kinase Inhibition : The quinazoline core aligns with kinase inhibitors like gefitinib. The sulfanyl group could facilitate covalent binding to cysteine residues in target enzymes, a mechanism absent in ’s pyrimidinyl triazole derivative .

Biological Activity

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H28N4O3S\text{C}_{24}\text{H}_{28}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a piperazine moiety, a quinazoline derivative, and an oxolan substituent, which are significant in determining its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this one exhibit notable antitumor properties. For instance, derivatives containing quinazoline and piperazine structures have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Similar compounds have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These activities are often attributed to the presence of the piperazine ring, which is known for enhancing membrane permeability and disrupting bacterial cell walls .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. For example, studies on related compounds have shown strong inhibitory activity against urease and acetylcholinesterase, which are crucial targets in treating conditions like peptic ulcers and Alzheimer's disease . The IC50 values for these activities are critical indicators of potency, with lower values signifying higher efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing dopaminergic and serotonergic pathways.
  • Kinase Inhibition : The quinazoline structure is known for its role as a kinase inhibitor, particularly in targeting EGFR pathways in cancer therapy.
  • Antimicrobial Mechanisms : The disruption of bacterial membranes and interference with metabolic pathways contribute to its antimicrobial properties.

Study on Antitumor Effects

In a recent study evaluating the antitumor effects of related compounds, it was found that modifications in the side chains significantly enhanced cytotoxicity against lung cancer cell lines. The study utilized an MTT assay to assess cell viability and reported IC50 values ranging from 10 to 50 µM for various derivatives .

Study on Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of similar compounds. The results indicated that compounds with the oxolan group displayed significant urease inhibition with IC50 values below 5 µM, suggesting high potency .

Data Summary

Activity Type Target IC50 Value (µM) Reference
AntitumorLung cancer cells10 - 50
AntimicrobialSalmonella typhiModerate
Enzyme InhibitionUrease<5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.